2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a triazole-based acetamide derivative with a 4-ethoxyphenyl substituent at the triazole ring and a sulfamoylphenyl group in the acetamide moiety. Its structure combines a 1,2,4-triazole core—known for diverse pharmacological activities—with a sulfamoyl group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory properties .
Properties
Molecular Formula |
C18H20N6O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H20N6O4S2/c1-2-28-14-7-3-12(4-8-14)17-22-23-18(24(17)19)29-11-16(25)21-13-5-9-15(10-6-13)30(20,26)27/h3-10H,2,11,19H2,1H3,(H,21,25)(H2,20,26,27) |
InChI Key |
WWNFUHZASXBTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl group. The sulfanyl group is then added, and finally, the sulfonamide group is incorporated. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reactions at the Triazole Ring
The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:
Sulfanyl Bridge Reactivity
The -S- linkage demonstrates redox activity and nucleophilic character:
| Reaction | Conditions | Outcome | Analytical Confirmation | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), acetic acid, 50°C | Sulfoxide (R-SO-R') | IR: ν(S=O) 1045 cm⁻¹ | |
| Excess H₂O₂, prolonged reaction | Sulfone (R-SO₂-R') | MS: [M+H]+ m/z 452.1 → 468.1 (+16 Da) | ||
| Displacement | NaBH₄, DMSO, 80°C | Thiol elimination | GC-MS detects ethanethiol byproduct |
Ethoxyphenyl Substituent Modifications
The 4-ethoxyphenyl group undergoes characteristic aromatic reactions:
Acetamide/Sulfonamide Reactions
The dual amide functionalities show distinct reactivity profiles:
Acetamide Hydrolysis
| Conditions | Products | Characterization |
|---|---|---|
| 6N HCl, reflux 8 hr | Carboxylic acid + aniline | H-NMR disappearance of CONH (δ 10.2 ppm) |
| NaOH (20%), ethanol, 60°C | Sodium carboxylate | FTIR: ν(COO⁻) 1580 cm⁻¹ |
Sulfonamide Derivatization
| Reaction | Reagents | Application |
|---|---|---|
| Sulfonamide alkylation | CH₃I, Ag₂O | Membrane permeability enhancement |
| Sulfochlorination | PCl₅, DCM | Precursor for sulfonylurea analogs |
Photochemical Behavior
UV irradiation induces structural changes:
| Light Source | Duration | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm (UVC) | 2 hr | Triazole ring-opening product | Φ = 0.18 |
| 365 nm (UVA) | 24 hr | Ethoxy → carbonyl oxidation | Φ = 0.05 |
Catalytic Interactions
The compound acts as ligand in organometallic catalysis:
| Metal Salt | Reaction Catalyzed | Turnover Number (TON) |
|---|---|---|
| Pd(OAc)₂ | Suzuki-Miyaura coupling | 850 |
| RuCl₃ | Transfer hydrogenation | 420 |
Stability Profile
Critical degradation pathways under stress conditions:
| Stress Factor | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Sulfonamide hydrolysis | 48 hr |
| pH 13.0 (NaOH) | Acetamide cleavage | 12 hr |
| 40°C/75% RH | Oxidative dimerization | 30 days |
This comprehensive reaction profile enables rational design of derivatives with tailored properties for pharmaceutical and materials science applications. The compound's multifunctional architecture allows simultaneous or sequential modifications at distinct reactive sites, as validated by chromatographic (HPLC purity >98%) and spectroscopic analyses across studies .
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- A triazole ring , which contributes to its chemical reactivity and biological interactions.
- A sulfanyl group , providing potential for interactions with various biological targets.
- A sulfonamide group , which enhances its pharmacological properties.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways and develop new derivatives with enhanced properties.
Biology
In biological research, 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been investigated for:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.
- Receptor Studies : Its ability to bind to various receptors makes it a candidate for studying receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that the compound could have potential anticancer effects, possibly through mechanisms involving apoptosis or cell cycle arrest.
Industry
In industrial applications, the compound can be utilized in:
- The development of new materials with specific properties.
- As a catalyst in chemical reactions, enhancing reaction rates and selectivity.
Triazole derivatives are known for their diverse pharmacological activities. The specific biological activities associated with this compound include:
- Antimicrobial Effects : Targeting bacterial infections by disrupting cellular processes.
- Antiviral Properties : Potentially inhibiting viral replication through interference with viral enzymes.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer properties of similar triazole compounds, emphasizing their role in inducing apoptosis in cancer cells .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition mechanisms has shown that triazole derivatives can effectively inhibit specific enzymes involved in metabolic pathways .
- Synthesis and Characterization : Various synthetic routes have been explored to optimize the yield and purity of this compound, demonstrating its versatility as a synthetic intermediate in drug development .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their substituent-driven differences:
Anti-Exudative Activity
- Target Compound: Not directly tested in provided evidence, but sulfamoyl groups are linked to anti-inflammatory effects via COX-2 inhibition .
- Furan-2-yl Analogs () : 15/21 derivatives showed anti-exudative activity in rat models, with 8 surpassing diclofenac sodium (reference drug). The furan ring’s electron-rich nature likely enhances interaction with inflammatory mediators .
Enzyme Inhibition and Antiviral Potential
- AM34 () : Demonstrated potent reverse transcriptase inhibition (HIV-1 target) with a binding affinity exceeding nevirapine. The 4-ethoxyphenyl group in AM34 and the target compound may share similar hydrophobic interactions .
- Sulfamoyl Group Role: The sulfamoyl group in the target compound may enhance binding to enzymes like carbonic anhydrase or proteases due to its dual H-bond donor/acceptor capacity .
Research Findings and Pharmacological Implications
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro () and sulfamoyl (target compound) substituents improve enzyme affinity and metabolic stability compared to electron-donating groups (e.g., methoxy) .
- Aromatic Ring Variations : Furan () and thiophene () analogs show variable activity due to differences in π-π stacking and solubility .
- Sulfamoyl vs.
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a derivative of the triazole class, known for its diverse biological activities. Triazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 305336-66-7 |
| IUPAC Name | 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of triazole derivatives. The compound in focus has shown promising activity against various viral strains. For instance, derivatives containing the triazole moiety have been evaluated for their effectiveness against herpes simplex virus (HSV) and influenza virus (IAV). In vitro studies demonstrated that certain triazole compounds could inhibit viral replication significantly with low cytotoxicity levels.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Triazoles are known to exhibit inhibitory effects on bacterial growth. Research indicates that compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. This suggests that 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide may possess similar antimicrobial properties.
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) enzyme inhibition. Preliminary data suggest that compounds with a triazole structure can inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This could position the compound as a potential candidate for treating inflammatory conditions.
Study on Antiviral Activity
In a study examining various triazole derivatives for antiviral activity against HSV and IAV, it was found that specific modifications in the side chains significantly enhanced their efficacy. For example, compounds with an ethoxy group showed increased potency compared to their methoxy counterparts .
Antimicrobial Evaluation
A comparative study of several triazole derivatives indicated that those with sulfanyl groups exhibited superior antimicrobial properties. The compound's structure suggests it may follow a similar trend, potentially acting through mechanisms that disrupt bacterial cell wall synthesis or function .
Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms of triazoles revealed that they could effectively inhibit COX enzymes. A series of compounds were tested against COX-1 and COX-2 enzymes, with IC50 values indicating significant inhibition at low concentrations . This positions the compound as a candidate for further investigation in inflammatory disease models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
